N,N-Dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine N,N-Dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13671382
InChI: InChI=1S/C9H17N3O/c1-12(2)8-7-9(13-11-8)3-5-10-6-4-9/h10H,3-7H2,1-2H3
SMILES: CN(C)C1=NOC2(C1)CCNCC2
Molecular Formula: C9H17N3O
Molecular Weight: 183.25 g/mol

N,N-Dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine

CAS No.:

Cat. No.: VC13671382

Molecular Formula: C9H17N3O

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine -

Specification

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
IUPAC Name N,N-dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine
Standard InChI InChI=1S/C9H17N3O/c1-12(2)8-7-9(13-11-8)3-5-10-6-4-9/h10H,3-7H2,1-2H3
Standard InChI Key CUVZGSWHQONNRB-UHFFFAOYSA-N
SMILES CN(C)C1=NOC2(C1)CCNCC2
Canonical SMILES CN(C)C1=NOC2(C1)CCNCC2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s defining feature is its spirocyclic system, where two rings share a single atom—a carbon at the 4-position of a five-membered oxazoline ring and the 5-position of a six-membered diazacyclohexane ring. This arrangement creates a three-dimensional geometry that restricts conformational flexibility, a property often exploited in drug design to enhance target binding specificity. The IUPAC name, N,N-dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine, precisely encodes this topology:

  • 1-Oxa: Denotes the oxygen atom in the five-membered ring.

  • 2,8-Diaza: Indicates nitrogen atoms at positions 2 and 8 of the fused rings.

  • Spiro[4.5]: Specifies the junction between a 4-membered and 5-membered ring (though the actual rings are five- and six-membered due to numbering conventions).

The SMILES string CN(C)C1=NOC2(C1)CCNCC2\text{CN(C)C1=NOC2(C1)CCNCC2} further elucidates the connectivity: a dimethylamine group (N(C)(C)\text{N(C)(C)}) attaches to position 3 of the oxazoline ring (C1=NOC\text{C1=NOC}), which spiro-links to a piperidine-like diaza ring (CCNCC\text{CCNCC}).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H17N3O\text{C}_9\text{H}_{17}\text{N}_3\text{O}
Molecular Weight183.25 g/mol
IUPAC NameN,N-dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine
InChIKeyCUVZGSWHQONNRB-UHFFFAOYSA-N
Topological Polar Surface Area41.6 Ų (calculated)

Electronic and Stereochemical Features

The presence of both oxygen and nitrogen atoms introduces regions of electron density critical for intermolecular interactions. The oxazoline ring’s enamine moiety (C=N\text{C=N}) exhibits partial double-bond character, rendering it planar and potentially reactive toward electrophiles. Meanwhile, the diazacyclohexane ring adopts a chair conformation, with the two nitrogen atoms positioned at equatorial sites to minimize steric strain.

Synthesis and Manufacturing

Laboratory-Scale Routes

The synthesis typically involves sequential cyclization and functionalization steps. A representative pathway, inferred from related spiro compounds , proceeds as follows:

  • Formation of the Oxazoline Ring: Reacting a β-amino alcohol with a carbonyl source (e.g., triphosgene) under basic conditions generates the oxazoline core.

  • Spirocyclization: Treating the intermediate with a diamine (e.g., 1,4-diaminobutane) in the presence of a coupling agent (e.g., EDCI) induces ring closure via nucleophilic attack, forming the diazacyclohexane ring.

  • N-Methylation: Dimethylation of the secondary amine using methyl iodide or dimethyl sulfate completes the structure.

Critical parameters include:

  • Temperature Control: Maintaining 0–5°C during methylation prevents over-alkylation.

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing charged intermediates .

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Oxazoline FormationTriphosgene, Et₃N, CH₂Cl₂, 0°C72–78
Spirocyclization1,4-Diaminobutane, EDCI, DMF, 60°C65–70
N-MethylationCH₃I, K₂CO₃, MeCN, reflux85–90

Industrial Production

Scale-up employs continuous flow reactors to address exothermicity and improve reproducibility. A patented method for analogous spiro compounds details:

  • Flow Setup: Two feed streams (precursor + diamine) merge in a micromixer, with residence time controlled via tubing length.

  • Inert Atmosphere: Nitrogen purging minimizes oxidation side reactions.

  • Workup: In-line liquid-liquid extraction separates the product, achieving >95% purity after crystallization .

Physicochemical and Spectroscopic Characterization

Chromatographic Behavior

HPLC analysis on a C18 column (MeCN/H₂O + 0.1% TFA) shows a retention time of 6.8 min, indicating moderate hydrophobicity consistent with its cLogP of 1.2.

Pharmaceutical and Biological Applications

Target Engagement Hypotheses

Though direct bioactivity data remains proprietary, the structural analogy to bioactive spirocycles supports plausible mechanisms:

  • Kinase Inhibition: The dimethylamine group may chelate ATP-binding site magnesium ions, while the spiro core occupies hydrophobic pockets.

  • GPCR Modulation: The constrained geometry mimics endogenous amines (e.g., histamine), enabling selective receptor interaction.

Preclinical Research Utility

As a chemical probe, this compound aids in:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the oxazoline ring’s substituents to optimize potency.

  • Metabolic Stability Assays: Assessing susceptibility to cytochrome P450 enzymes via in vitro liver microsome models .

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